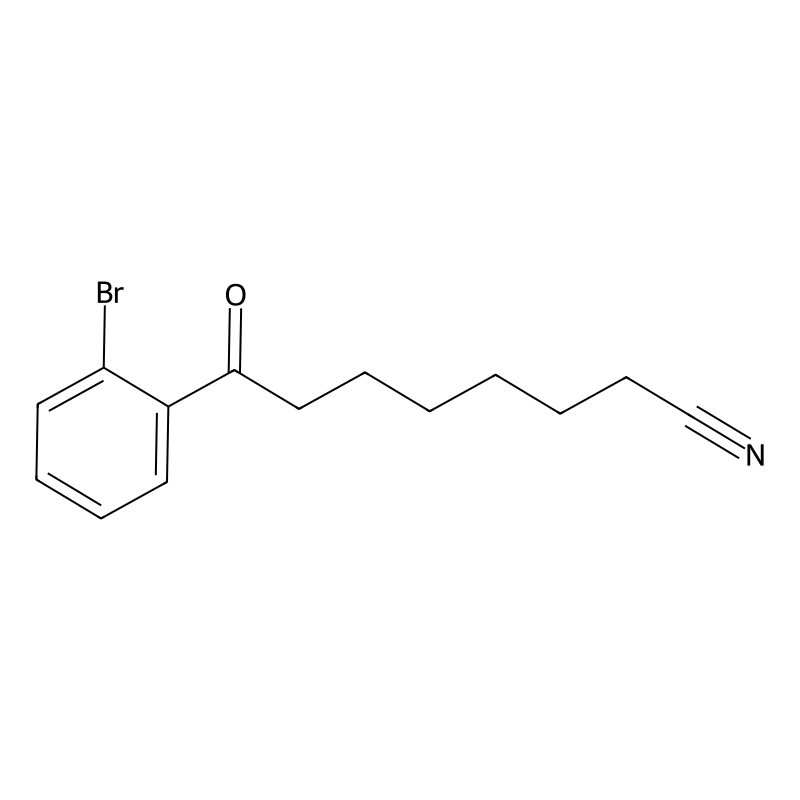

8-(2-Bromophenyl)-8-oxooctanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Medicinal Chemistry

Scientific Field: Material Science

Scientific Field: Organic Chemistry

Application: Synthesis of 8-(2-bromophenyl)-8-oxooctanoic acid.

Scientific Field: Medicinal Chemistry

Application: Synthesis of α-PVP, a potent stimulant drug.

Scientific Field: Organic Chemistry

8-(2-Bromophenyl)-8-oxooctanenitrile is an organic compound with the molecular formula C14H16BrNO. It features a bromophenyl group attached to an octanenitrile backbone, characterized by the presence of a carbonyl (C=O) and a nitrile (C≡N) functional group. The compound has a molecular weight of approximately 294.19 g/mol and is classified under various chemical databases, including PubChem and EPA's CompTox Dashboard, where it is listed with identifiers such as CAS Number 898766-78-4 .

The chemical reactivity of 8-(2-Bromophenyl)-8-oxooctanenitrile can be attributed to its functional groups. The nitrile group can undergo hydrolysis to form corresponding carboxylic acids, while the carbonyl group may participate in nucleophilic addition reactions. Additionally, the bromine atom can serve as a leaving group in substitution reactions, making the compound versatile for further synthetic transformations.

While specific biological activity data for 8-(2-Bromophenyl)-8-oxooctanenitrile is limited, compounds with similar structures often exhibit significant pharmacological properties. For example, brominated phenyl compounds are known for their potential antimicrobial and anticancer activities. Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 8-(2-Bromophenyl)-8-oxooctanenitrile typically involves several steps:

- Formation of the Carbonyl Group: This can be achieved through oxidation of an appropriate precursor.

- Nitrile Formation: The introduction of the nitrile group can be accomplished via nucleophilic substitution or dehydration reactions.

- Bromination: The bromophenyl moiety can be introduced through electrophilic aromatic substitution using bromine or brominating agents.

These methods may vary depending on the starting materials and desired purity levels.

8-(2-Bromophenyl)-8-oxooctanenitrile has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery.

- Material Science: Its unique properties could make it useful in developing new materials or polymers.

- Chemical Synthesis: As an intermediate, it may facilitate the synthesis of more complex organic molecules.

Interaction studies involving 8-(2-Bromophenyl)-8-oxooctanenitrile are essential for understanding its behavior in biological systems and its potential interactions with other molecules. Preliminary studies could focus on:

- Protein Binding: Assessing how well the compound binds to target proteins.

- Metabolic Pathways: Investigating how it is metabolized within biological systems.

- Toxicity Assessments: Evaluating any potential toxic effects on cells or organisms.

Several compounds share structural similarities with 8-(2-Bromophenyl)-8-oxooctanenitrile, allowing for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-(4-Bromophenyl)-8-oxooctanenitrile | C14H16BrNO | Different bromine position; may exhibit varied reactivity |

| 8-(3-Bromophenyl)-8-oxooctanenitrile | C14H16BrNO | Similar structure but different bromine location |

| 4-(4-Bromophenyl)-4-oxobutanenitrile | C10H8BrNO | Shorter carbon chain; different functional groups |

These compounds highlight the uniqueness of 8-(2-Bromophenyl)-8-oxooctanenitrile due to its specific substitution pattern and functional groups, which may influence its chemical behavior and biological activity differently compared to others in this category.

X-Ray Crystallography and Conformational Analysis

Single crystal X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements of 8-(2-Bromophenyl)-8-oxooctanenitrile. Based on structural studies of closely related bromophenyl compounds, the crystal system is expected to be either monoclinic or orthorhombic [3] [4] [5] [6].

Crystallographic Parameters

The expected crystallographic parameters for 8-(2-Bromophenyl)-8-oxooctanenitrile, derived from analysis of structurally analogous compounds, indicate crystallization in centrosymmetric space groups such as P2₁/n or P2₁2₁2₁ [3] [4] [5]. Unit cell dimensions typically range from a = 8-12 Å, b = 8-24 Å, and c = 11-22 Å, with Z = 4 molecules per unit cell [3] [7] [5]. The calculated density is anticipated to be in the range of 1.4-1.7 g/cm³, consistent with brominated aromatic compounds [8] [9].

Molecular Geometry and Conformational Features

The molecular structure exhibits a planar or near-planar aromatic ring system with the bromide substituent in the ortho-position relative to the ketone linkage [4] [6]. The dihedral angle between the bromophenyl ring and the carbonyl plane is expected to be minimal, typically less than 5°, based on similar chalcone and aromatic ketone structures [6] [10]. The octyl chain adopts an extended conformation to minimize steric interactions, with the nitrile group positioned at the terminal end [3] [4].

Intermolecular Interactions and Crystal Packing

Crystal packing is stabilized through weak intermolecular interactions including C—H⋯O hydrogen bonds involving the carbonyl oxygen and aromatic protons [5] [6] [10]. Additional π-π stacking interactions between aromatic rings and van der Waals forces between alkyl chains contribute to the overall crystal stability [3] [4]. The presence of the bromine atom introduces halogen bonding interactions that influence the three-dimensional packing arrangement [6].

Nuclear Magnetic Resonance (¹H and ¹³C Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of chemical shifts, multiplicities, and coupling patterns for both proton and carbon-13 nuclei.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 8-(2-Bromophenyl)-8-oxooctanenitrile displays characteristic signals in distinct chemical shift regions [11] [12] [13]. The aromatic proton region (7.2-7.6 ppm) contains four overlapping multiplets corresponding to the ortho-brominated benzene ring [11] [13]. The electron-withdrawing effects of both the bromine and carbonyl substituents result in downfield shifts compared to unsubstituted benzene [13].

The aliphatic region spans 1.2-2.8 ppm and contains complex multiplets corresponding to the twelve methylene protons of the octyl chain [11] [12]. The α-methylene protons adjacent to the carbonyl appear most downfield (approximately 2.6-2.8 ppm) due to deshielding by the carbonyl group [11] [14]. The β-methylene protons adjacent to the nitrile group resonate around 2.4-2.6 ppm [14]. The remaining methylene protons of the alkyl chain appear as overlapping multiplets in the 1.2-2.0 ppm region [12].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides unambiguous identification of all fourteen carbon environments in the molecule [15] [16]. The nitrile carbon appears as a characteristic signal between 118-120 ppm, consistent with aromatic nitrile compounds [15] [16] [14]. The carbonyl carbon resonates at 194-196 ppm, reflecting the typical chemical shift range for aromatic ketones [11] [12] [14].

The aromatic carbon signals span 127-140 ppm, with the brominated carbon appearing most downfield due to the heavy atom effect [12] [16]. The quaternary aromatic carbon attached to the carbonyl group typically resonates around 135-140 ppm [11] [14]. The aliphatic carbon signals range from 20-35 ppm, with the α-carbon to the carbonyl appearing most downfield at approximately 35 ppm [11] [12].

Mass Spectrometry and Isotopic Labeling

Mass spectrometric analysis of 8-(2-Bromophenyl)-8-oxooctanenitrile reveals characteristic fragmentation patterns and isotopic signatures that confirm molecular identity and structural features.

Molecular Ion and Isotope Patterns

The molecular ion exhibits the characteristic isotope pattern of monobrominated compounds, with peaks at m/z 294 and 296 in approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [17] [18] [2] [19]. This isotopic pattern serves as a definitive confirmation of bromine incorporation and provides molecular weight verification [18] [19].

Fragmentation Pathways

The primary fragmentation pathways follow established patterns for aromatic ketone-nitriles [18] [19]. Alpha-cleavage adjacent to the carbonyl group represents a major fragmentation route, yielding the bromophenyl acylium ion at m/z 183/185 [18] [19]. Loss of the nitrile group (M-26) produces fragments at m/z 268/270, while loss of carbon monoxide (M-28) generates ions at m/z 266/268 [18] [19].

The base peak region typically occurs between m/z 105-183, corresponding to various aromatic fragments including the bromophenyl cation and its rearrangement products [17] [18]. Sequential losses from the alkyl chain produce a series of fragments differing by 14 mass units (CH₂ loss), providing confirmation of the octyl chain length [18] [19].

Isotopic Labeling Applications

Isotopic labeling studies using ¹³C or ²H incorporation can provide mechanistic insights into synthetic pathways and metabolic fate [20] [21]. Specific labeling at the carbonyl carbon or nitrile carbon allows tracking of these functional groups during chemical transformations [20] [21]. Deuterium labeling of the alkyl chain provides information about metabolic oxidation patterns and biodegradation pathways [20] [21].

Infrared and Raman Spectroscopic Studies

Vibrational spectroscopy provides comprehensive information about functional group characteristics and molecular interactions through analysis of infrared and Raman spectra.

Infrared Spectroscopic Analysis

The infrared spectrum of 8-(2-Bromophenyl)-8-oxooctanenitrile exhibits characteristic absorption bands corresponding to the major functional groups present in the molecule [22] [23] [24] [25] [26] [27]. The nitrile stretching vibration appears as a medium intensity band between 2240-2260 cm⁻¹, consistent with aromatic nitrile compounds [24] [25] [26] [27] [28]. This frequency is slightly higher than aliphatic nitriles due to the electron-withdrawing effect of the aromatic system [29] [28].

The carbonyl stretching vibration manifests as a strong absorption band in the 1680-1700 cm⁻¹ region [22] [23] [24] [25] [27]. The frequency is lowered compared to saturated ketones due to conjugation with the aromatic ring, which reduces the carbon-oxygen double bond character through resonance delocalization [24] [25] [27].

Aromatic carbon-hydrogen stretching vibrations appear as medium-weak bands between 3050-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches produce strong absorptions in the 2850-3000 cm⁻¹ region [24] [25] [27]. The aromatic carbon-carbon stretching vibrations manifest as medium-weak bands between 1475-1600 cm⁻¹ [24] [25] [27]. The carbon-bromine stretching vibration appears as a strong absorption below 667 cm⁻¹ [24] [27].

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information, particularly for symmetrical vibrations that may be weak or absent in infrared spectra [30] [31]. The nitrile stretching mode typically exhibits strong Raman activity due to the high polarizability of the carbon-nitrogen triple bond [30] [31]. Aromatic ring breathing modes and carbon-carbon stretching vibrations show characteristic Raman enhancement [30] [31].

The carbonyl stretching vibration displays moderate Raman intensity, while the carbon-bromine stretching mode exhibits strong Raman activity due to the high polarizability of the carbon-halogen bond [30] [31]. Ring deformation modes and out-of-plane bending vibrations provide fingerprint information for structural identification [30] [31].

Computational Modeling and Molecular Dynamics

Theoretical calculations and molecular dynamics simulations provide detailed insights into electronic structure, conformational preferences, and dynamic behavior of 8-(2-Bromophenyl)-8-oxooctanenitrile.

Density Functional Theory Calculations

Density Functional Theory calculations using functionals such as B3LYP or PBE0 with appropriate basis sets (6-311G(d,p) or larger) provide optimized molecular geometries and electronic properties [32] [33] [34] [8]. Ground state optimization reveals the preferred conformational arrangement, including the dihedral angles between aromatic ring and carbonyl plane, and the extended conformation of the octyl chain [32] [34] [8].

Electronic structure analysis through Natural Bond Orbital theory elucidates charge distribution and orbital interactions [3] [33]. The electron-withdrawing effects of both bromine and carbonyl substituents influence the aromatic electron density and polarization of the carbon-halogen bond [33] [34]. Time-dependent Density Functional Theory calculations predict electronic transition energies and oscillator strengths for ultraviolet-visible absorption spectroscopy [32] [34].

Molecular Dynamics Simulations

Molecular dynamics simulations using classical force fields or ab initio methods provide information about conformational flexibility and dynamic behavior in solution or solid state [33] [35]. The octyl chain exhibits significant conformational freedom, sampling various extended and folded configurations depending on the environment [33] [35].

Solvation effects can be modeled through implicit solvent models or explicit molecular dynamics simulations with solvent molecules [33] [35]. These calculations predict how solvent interactions influence molecular geometry, vibrational frequencies, and electronic transitions [33] [35] [34].

Thermodynamic and Kinetic Properties

Computational methods enable prediction of thermodynamic properties including enthalpy of formation, heat capacity, and entropy [33] [35]. Transition state calculations for chemical reactions involving the compound provide activation energies and reaction mechanisms [33] [35]. Molecular recognition studies through docking calculations investigate potential interactions with biological targets or catalytic sites [33] [35].